REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)N1CCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)[N:34]1[CH2:43][CH2:44][CH2:45][N:46]1[CH2:51][CH2:50][CH:49]([C:52]2[CH:53]=[C:54]([NH:58][C:59](=[O:63])[CH:60](C)C)[CH:55]=[CH:56][CH:57]=2)[CH2:48][CH2:47]1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1.O=C1C2C(=CC=CC=2)C(=O)N1CCCCCCN1CCC(C2C=C(NC(=O)C(C)C)C=CC=2)CC1>>[NH2:34][CH2:43][CH2:44][CH2:45][N:46]1[CH2:51][CH2:50][CH:49]([C:52]2[CH:53]=[C:54]([NH:58][C:59](=[O:63])[CH3:60])[CH:55]=[CH:56][CH:57]=2)[CH2:48][CH2:47]1
|
Name
|
N-(3-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
|
Name
|
N-(3-{1-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
|
Name
|
N-(3-{1-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
|
Name
|
N-(3-{1-[5-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PENTYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
|
Name
|
N-(3-{1-[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXYL]-4-PIPERIDINYL}PHENYL)-2-METHYLPROPANAMIDE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCCCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were synthesized
|
Name
|
|
Type
|
|
Smiles
|
NCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |